molecular formula C10H13ClO2 B1287631 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene CAS No. 521061-61-0

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

Cat. No. B1287631
M. Wt: 200.66 g/mol
InChI Key: XXQYXKQZJWOWCJ-UHFFFAOYSA-N
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Description

The compound "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene" is a chlorinated methoxy-methylbenzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves electrophilic aromatic substitution reactions, as seen in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides catalyzed by iodobenzene . Similarly, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers . These methods could potentially be adapted for the synthesis of "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and spectroscopy. For instance, the solid-state structure of 1,2-dimethoxybenzene and related methoxybenzenes has been determined, revealing the orientation of methoxy groups with respect to the benzene ring . This information can be useful in predicting the molecular structure of "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene" and understanding how substituents might affect its conformation.

Chemical Reactions Analysis

The reactivity of chlorinated methoxybenzenes can be complex. For example, the electrochemical reduction of methyl triclosan leads to the scission of C-Cl and C-O bonds, resulting in various dechlorinated and demethoxylated products . The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical and subsequent dimerization . These studies suggest that "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene" may undergo similar redox reactions, radical formations, and bond cleavages under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their substituents. The orientation of methoxy groups can affect the molecule's ability to participate in conjugation with the aromatic system, as seen in the case of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer . The presence of chloro and methoxy groups can also impact the compound's photophysical characteristics, as demonstrated by the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . These insights can be extrapolated to predict the behavior of "1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene" in various states and its potential applications in materials science.

Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene and its derivatives have been studied in the field of polymer science. Polymers like PMEP, PMHP, and PMAP were synthesized from similar compounds, exhibiting solubility in organic solvents and showing potential in electrical conductivity applications. Their structural characterization using spectroscopic methods indicates a well-defined linear polymeric structure, which might be relevant for electronic and material science research (Moustafid et al., 1991).

Synthesis of Phenol Derivatives

In organic synthesis, 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene's derivatives are used for the transformation of trioxybenzenes into dicarbobenzenes through reductive electrophilic substitution. This synthesis process highlights its importance in creating specific phenol derivatives, useful in chemical manufacturing and pharmaceutical research (Azzena et al., 1993).

Environmental Studies

Derivatives of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, such as methyl triclosan, have been studied for their environmental impact. Research involving the electrochemical reduction of these compounds provides insights into their behavior and degradation in natural environments, which is crucial for assessing ecological risks and pollution management (Peverly et al., 2014).

Antimicrobial Research

A compound closely related to 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, isolated from Hericium erinaceus, has shown significant anti-Candida albicans activity. This discovery is pivotal for the development of new antifungal drugs and contributes to the field of medical microbiology and pharmaceutical research (Zhang et al., 2022).

Battery Technology

In the field of energy storage, derivatives of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene are being explored as catholyte materials for non-aqueous redox flow batteries. These studies focus on enhancing the chemical stability and solubility of such compounds, which is crucial for improving battery performance and longevity (Zhang et al., 2017).

properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQYXKQZJWOWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616100
Record name 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

CAS RN

521061-61-0
Record name 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Kramer, R Fröhlich, K Bergander, SR Waldvogel - Synthesis, 2003 - thieme-connect.com
Different protective groups for the phenolic oxygen were investigated in the molybdenum pentachloride-mediated dehydro-dimerization reaction. Cyclic acetals and ketals, …
Number of citations: 24 www.thieme-connect.com

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